molecular formula C15H15NO B177844 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol CAS No. 154932-75-9

2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol

Cat. No.: B177844
CAS No.: 154932-75-9
M. Wt: 225.28 g/mol
InChI Key: OQVIVKTTYYDAGR-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol is a synthetic organic compound featuring a fused indane core structure substituted with a phenolic hydroxyl group and a 4-pyridylmethyl moiety . This specific molecular architecture, which combines aromatic and heteroaromatic systems, makes it a valuable intermediate in medicinal chemistry and drug discovery research. The compound's structure is characterized by significant three-dimensionality and the presence of hydrogen bond donor and acceptor sites, properties that are crucial for interacting with biological targets . While its specific mechanism of action is dependent on the research context, its structural profile suggests potential utility in the design and synthesis of novel enzyme inhibitors or receptor ligands. Researchers value this compound for developing new pharmacophores, particularly in exploring chemical space around privileged scaffolds in neuroscience and oncology. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-15-2-1-13-8-12(9-14(13)10-15)7-11-3-5-16-6-4-11/h1-6,10,12,17H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVIVKTTYYDAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)O)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437545
Record name 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154932-75-9
Record name 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation for Indenol Core Formation

The Friedel-Crafts alkylation is a cornerstone for constructing the 2,3-dihydro-1H-inden-5-ol scaffold. A recent study demonstrated the use of triflic acid (TfOH) as a catalyst to facilitate the reaction between o-dichlorobenzene and N-heterocyclic alcohols . For instance, 2-(pyridin-4-yl)propan-2-ol underwent alkylation with o-dichlorobenzene under TfOH catalysis (10 mmol) at ambient temperature, yielding 4-(2-(2,4-dichlorophenyl)propan-2-yl)pyridine at 10% efficiency . While this method highlights the feasibility of acid-catalyzed cyclization, the low yield suggests limitations in steric or electronic compatibility when integrating pyridine rings.

Key Parameters:

  • Catalyst: Triflic acid (0.88 mL, 10 mmol)

  • Solvent: Neat (solvent-free)

  • Temperature: 25°C

  • Yield: 10%

Optimization efforts, such as substituting o-dichlorobenzene with more reactive arenes or modulating acid strength, could enhance efficiency.

Catalytic Hydrogenation for Ketone Reduction

Catalytic hydrogenation is critical for reducing ketone intermediates to the alcohol moiety in the target compound. A study on analogous dihydroindenones employed 5% platinum on carbon (Pt/C) under hydrogen pressure (0.1–1 MPa) in methanol, achieving 98% selectivity for alcohol products . The reaction rate increased with higher catalyst loading (5–20 mg/mL) and temperature (20–60°C), though excessive pressure reduced efficiency due to competitive adsorption .

Optimized Conditions:

  • Catalyst: 5% Pt/C (20 mg/mL)

  • Solvent: Methanol

  • Pressure: 0.5 MPa H₂

  • Temperature: 40°C

  • Selectivity: 98%

This method’s scalability and selectivity make it viable for late-stage reduction in multi-step syntheses.

Ultrasound-Assisted Multi-Component Reactions

Ultrasound irradiation has emerged as a green chemistry tool for accelerating reactions. A four-component synthesis of pyrano[2,3-c]pyrazoles used indium(III) chloride (InCl₃, 20 mol%) in 50% ethanol under ultrasound (25 kHz, 250 W), achieving yields up to 95% in 20 minutes . Although this study focused on pyrazole derivatives, the methodology is transferable to indenol synthesis. The ultrasound enhances mass transfer and reduces reaction times, making it ideal for lab-scale production.

Reaction Setup:

  • Catalyst: InCl₃ (20 mol%)

  • Solvent: 50% ethanol/water

  • Irradiation: 40°C, 20 min

  • Yield: 80–95%

Adapting this approach to indenol synthesis could involve substituting malononitrile with pyridinylmethyl precursors.

Pyridinylmethyl Group Introduction via Coupling Reactions

Introducing the pyridin-4-ylmethyl group often requires metal-mediated coupling. A recent protocol used lithium bromide (LiBr, 20 mol%) and blue LED light to facilitate pyridylation of aryl halides in acetone/water mixtures . For example, 2-(4-(pyridin-4-ylmethyl)phenoxy)ethyl propanoate was synthesized in 69% yield under these conditions . The mild reaction setup (room temperature, ambient pressure) avoids harsh reagents, preserving the indenol structure’s integrity.

Typical Procedure:

  • Additive: LiBr (20 mol%)

  • Solvent: Acetone/H₂O (3:1)

  • Light Source: 35 W blue LED

  • Yield: 69%

This method’s compatibility with sensitive functional groups makes it a promising candidate for late-stage functionalization.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

Method Yield Catalyst Reaction Time Scalability
Friedel-Crafts Alkylation10% Triflic acid24 hLow
Catalytic Hydrogenation98% Pt/C2–6 hHigh
Ultrasound-Assisted95% InCl₃20 minModerate
Pyridylation Coupling69% LiBr/LED16 hModerate

Key Findings:

  • Catalytic Hydrogenation offers the highest selectivity and scalability, ideal for industrial applications.

  • Ultrasound-Assisted Synthesis maximizes efficiency for lab-scale projects but requires specialized equipment.

  • Pyridylation Coupling balances yield and mild conditions, suitable for functionalized intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Inden Derivatives

Compound Name Substituents/Modifications Key Properties/Applications References
2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol -OH (C5), -CH₂(pyridin-4-yl) (C2) Pharmaceutical intermediates, kinase inhibitors
GDC-0879 (BRAF inhibitor) Oxime, pyrazolyl, hydroxyethyl BRAF kinase inhibition (anticancer)
3-(2-Hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol -OH, trimethyl, hydroxyphenyl HTHP fluid-loss control (material science)
2,2-Difluoro-2,3-dihydro-1H-inden-5-ol -OH (C5), -F₂ (C2) Enhanced metabolic stability (fluorination)
3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one Ketone (C1), -OH (C3), pyridinyl (C2) Potential antioxidant/chelator
Motesanib (AMG 706) Pyridinecarboxamide, dihydroindole Antiangiogenic therapy

Key Observations:

Substituent Influence on Bioactivity :

  • The pyridinylmethyl group in the target compound may enhance binding to kinase domains (e.g., BRAF or VEGF receptors) compared to simpler hydroxylated inden derivatives like those in bio-oils .
  • Fluorination at position 2 (as in 2,2-difluoro-2,3-dihydro-1H-inden-5-ol) increases lipophilicity and metabolic stability, whereas hydroxylation improves aqueous solubility .

Functional Group Reactivity: The hydroxyl group at position 5 enables etherification or esterification, as seen in the synthesis of intermediates like 2-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenyl)ethanol . Oxime-containing analogs (e.g., GDC-0879) exhibit enhanced kinase inhibitory potency due to chelation with active-site metals .

Application-Specific Design :

  • Rigid, hydroxylated inden derivatives (e.g., 3-(2-hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol) are optimized for high-temperature/high-pressure (HTHP) fluid-loss control in industrial applications, leveraging their stability and reactive hydroxyl groups .
  • Pharmaceutical analogs like Motesanib prioritize pyridine-carboxamide moieties for targeting angiogenesis pathways .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Key Functional Groups
This compound 241.29 ~2.1 1 (-OH) Hydroxyl, pyridine
GDC-0879 377.41 ~1.8 2 (-OH, oxime) Oxime, pyrazole
2,2-Difluoro-2,3-dihydro-1H-inden-5-ol 170.16 ~1.9 1 (-OH) Fluorine, hydroxyl
Motesanib 373.50 ~3.5 2 (-NH, -CONH) Carboxamide, pyridine

Key Findings:

  • Lipophilicity : Motesanib’s higher LogP (~3.5) suggests better membrane permeability compared to the target compound (LogP ~2.1), aligning with its oral bioavailability .
  • Hydrogen Bonding: The target compound’s single hydroxyl donor may limit solubility relative to GDC-0879, which has additional oxime and hydroxyethyl donors .

Biological Activity

2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol is a compound characterized by its unique indene structure combined with a pyridine ring. This structural configuration imparts distinctive chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name This compound
Molecular Formula C15H15NO
CAS Number 154932-75-9
InChI Key OQVIVKTTYYDAGR-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest its effectiveness against various bacterial strains. For instance, the compound has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.

Anti-inflammatory Properties

In vitro studies have suggested that this compound may possess anti-inflammatory effects. It is believed to inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. The specific molecular targets involved in these pathways are still under investigation.

Anticancer Potential

Recent evaluations have explored the anticancer activity of this compound against various cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
  • Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways related to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameBiological ActivityNotable Findings
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanoneProtein kinase inhibitionEffective against certain cancer types
N-(pyridin-4-yl)pyridin-4-amineMaterial science applicationsUseful in developing non-linear optical materials

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, reporting MIC values that suggest significant antibacterial activity.
  • Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis compared to untreated controls.

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